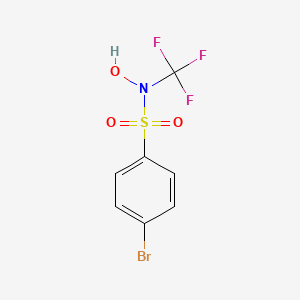
4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound that features a trifluoromethyl group, a bromine atom, and a sulfonamide group attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide typically involves the introduction of the trifluoromethyl group and the bromine atom onto the benzene ring, followed by the formation of the sulfonamide group. One common method involves the use of N-methyl-2-pyrrolidone (NMP) as a solvent, with 1-bromo-4-iodobenzene, copper(I) iodide, and 2-fluorosulfonyl difluoroacetic acid as reagents. The reaction mixture is heated under an argon atmosphere at 80°C for 16 hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, with conditions typically involving a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can modify the functional groups attached to the benzene ring.
Aplicaciones Científicas De Investigación
4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a valuable tool in biochemical studies, particularly in the development of enzyme inhibitors.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the design of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the development of advanced materials with specific properties, such as increased thermal stability or enhanced chemical resistance
Mecanismo De Acción
The mechanism of action of 4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can interact with enzyme active sites, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
4-Bromobenzotrifluoride: Similar structure but lacks the sulfonamide group.
4-Bromo-3-(trifluoromethyl)aniline: Contains an aniline group instead of a sulfonamide group.
1-Bromo-4-(trifluoromethoxy)benzene: Features a trifluoromethoxy group instead of a trifluoromethyl group
Uniqueness: 4-Bromo-N-hydroxy-N-(trifluoromethyl)benzene-1-sulfonamide is unique due to the presence of both the trifluoromethyl and sulfonamide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
88978-55-6 |
|---|---|
Fórmula molecular |
C7H5BrF3NO3S |
Peso molecular |
320.09 g/mol |
Nombre IUPAC |
4-bromo-N-hydroxy-N-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C7H5BrF3NO3S/c8-5-1-3-6(4-2-5)16(14,15)12(13)7(9,10)11/h1-4,13H |
Clave InChI |
KTCZWNCAYWFQSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)N(C(F)(F)F)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















